N-methyl-3-(1,3-thiazol-2-yl)benzylamine
Overview
Description
N-methyl-3-(1,3-thiazol-2-yl)benzylamine is a useful research compound. Its molecular formula is C11H12N2S and its molecular weight is 204.29 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antitumor Activity
Compounds similar to N-methyl-3-(1,3-thiazol-2-yl)benzylamine have been extensively studied for their antitumor activities. Research indicates that benzothiazoles, including derivatives with N-acyl modifications, show potent and selective antitumor activity against various cancer cell lines. Metabolic transformations, such as N-acetylation and oxidation, play a crucial role in their mechanism of action, affecting drug uptake and biotransformation in sensitive cell lines. These findings suggest a novel avenue for cancer therapy, focusing on the synthesis and metabolic profiling of benzothiazole derivatives (Chua et al., 1999).
Catalytic Applications
Research into thiazolium-ion-based organic ionic liquids (OILs) demonstrates their effectiveness in promoting the benzoin condensation of benzaldehyde, highlighting a potential application in synthetic chemistry. These findings open up new possibilities for using this compound derivatives as catalysts in organic reactions, providing an efficient pathway for synthesizing valuable compounds (Davis & Forrester, 1999).
Drug Discovery Building Blocks
Derivatives of this compound have been explored as new building blocks in drug discovery. The synthesis of hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives offers a versatile platform for developing compounds with various bioactivities. This approach enables the exploration of chemical space around potential drug candidates, paving the way for the discovery of new therapeutics (Durcik et al., 2020).
DNA-Binding Properties and Antioxidant Activity
Studies on silver(I) complexes containing V-shaped bis-benzimidazole ligands, including derivatives of this compound, reveal significant DNA-binding properties and antioxidant activity. These complexes exhibit potential for development into therapeutic agents, leveraging their interaction with DNA and capacity to mitigate oxidative stress (Wu et al., 2012).
Corrosion Inhibition
Benzothiazole derivatives, including those related to this compound, have been identified as effective corrosion inhibitors for carbon steel in acidic environments. Their ability to adsorb onto surfaces and form protective layers makes them valuable in industrial applications, providing a sustainable solution to corrosion-related challenges (Hu et al., 2016).
Mechanism of Action
Target of Action
N-methyl-3-(1,3-thiazol-2-yl)benzylamine, also known as N-methyl-1-[3-(1,3-thiazol-2-yl)phenyl]methanamine, is a chemical compound that has been used in laboratory settings It’s important to note that thiazole derivatives have been associated with a variety of biological activities .
Mode of Action
Thiazole derivatives, in general, have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Action Environment
The safety data sheet for this compound suggests that it should be used only outdoors or in a well-ventilated area, and that it should be stored in a locked-up, well-ventilated place with the container kept tightly closed .
Properties
IUPAC Name |
N-methyl-1-[3-(1,3-thiazol-2-yl)phenyl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2S/c1-12-8-9-3-2-4-10(7-9)11-13-5-6-14-11/h2-7,12H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNTPWZTYKCKBQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=CC=C1)C2=NC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60594490 | |
Record name | N-Methyl-1-[3-(1,3-thiazol-2-yl)phenyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60594490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
892501-89-2 | |
Record name | N-Methyl-1-[3-(1,3-thiazol-2-yl)phenyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60594490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.